4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a phenyl group, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with AchE, affecting its activity The exact nature of this interaction is not clear from the available information
Biochemical Pathways
The compound’s interaction with AchE can lead to changes in the cholinergic nervous system . This can result in behavioral changes, body movement impairment, and even a reduced number of survival organisms . The compound may also affect the production of reactive oxygen species (ROS) and lipid peroxides, leading to oxidative stress .
Result of Action
The compound’s action on AchE and its potential role in oxidative stress can lead to various molecular and cellular effects . These include changes in behavior, impairment of body movement, and potentially a decrease in survival rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(phenylmethyl)benzenesulfonamide
- N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
- 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
Uniqueness
4-bromo-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The combination of the sulfonamide group and the pyrrolidinone moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWLGSUXFOZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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